3-(Bromomethyl)-3-cyclopropyloxane
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Overview
Description
3-(Bromomethyl)-3-cyclopropyloxane is an organic compound characterized by a bromomethyl group attached to a cyclopropyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclopropyloxane typically involves the bromination of cyclopropyloxane derivatives. One common method includes the reaction of cyclopropyloxane with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-cyclopropyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropyloxane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include brominated oxides and other oxidized derivatives.
Reduction: Products include cyclopropyloxane derivatives with reduced functional groups.
Scientific Research Applications
3-(Bromomethyl)-3-cyclopropyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-cyclopropyloxane involves its interaction with molecular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The cyclopropyloxane ring provides stability and rigidity to the compound, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-3-cyclopropylmethane
- 3-(Bromomethyl)-3-cyclopropylbenzene
- 3-(Bromomethyl)-3-cyclopropylpyridine
Uniqueness
3-(Bromomethyl)-3-cyclopropyloxane is unique due to the presence of the cyclopropyloxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromomethyl compounds, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H15BrO |
---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-(bromomethyl)-3-cyclopropyloxane |
InChI |
InChI=1S/C9H15BrO/c10-6-9(8-2-3-8)4-1-5-11-7-9/h8H,1-7H2 |
InChI Key |
XWRKXHLQEGTOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CBr)C2CC2 |
Origin of Product |
United States |
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